![molecular formula C14H15ClN4O4 B14005828 1-(2-Chloroethyl)-3-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-1-nitrosourea CAS No. 72676-70-1](/img/structure/B14005828.png)
1-(2-Chloroethyl)-3-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-1-nitrosourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Urea,n-(2-chloroethyl)-n-[4-(1-methyl-2,5-dioxo-3-pyrrolidinyl)phenyl]-n-nitroso-” is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth. This compound is characterized by its complex structure, which includes a urea moiety, a chloroethyl group, a pyrrolidinylphenyl group, and a nitroso group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Urea,n-(2-chloroethyl)-n-[4-(1-methyl-2,5-dioxo-3-pyrrolidinyl)phenyl]-n-nitroso-” typically involves multiple steps:
Formation of the Urea Moiety: This can be achieved by reacting an amine with phosgene or a phosgene substitute.
Introduction of the Chloroethyl Group: This step involves the alkylation of the urea derivative with a chloroethylating agent.
Attachment of the Pyrrolidinylphenyl Group: This can be done through a nucleophilic substitution reaction.
Nitrosation: The final step involves the nitrosation of the compound using a nitrosating agent such as sodium nitrite in an acidic medium.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitroso group.
Reduction: Reduction reactions can occur at the nitroso group, converting it to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the chloroethyl group under basic conditions.
Major Products
Oxidation: Products may include nitro derivatives.
Reduction: Products may include amine derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules.
Biology
In biological research, it may be used to study the effects of DNA alkylation and the mechanisms of DNA repair.
Medicine
In medicine, compounds of this class are investigated for their potential use in chemotherapy due to their ability to inhibit cancer cell growth.
Industry
In industry, it may be used in the development of pharmaceuticals or as a precursor in the synthesis of other bioactive compounds.
作用机制
The compound exerts its effects primarily through the alkylation of DNA. The chloroethyl group forms covalent bonds with DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inhibiting cell growth and inducing apoptosis. The nitroso group may also contribute to the compound’s reactivity and cytotoxicity.
相似化合物的比较
Similar Compounds
Carmustine (BCNU): Another nitrosourea used in chemotherapy.
Lomustine (CCNU): Similar in structure and function, used to treat brain tumors and Hodgkin’s lymphoma.
Semustine (MeCCNU): Used in the treatment of gastrointestinal cancers.
Uniqueness
“Urea,n-(2-chloroethyl)-n-[4-(1-methyl-2,5-dioxo-3-pyrrolidinyl)phenyl]-n-nitroso-” is unique due to its specific structural features, which may confer distinct reactivity and biological activity compared to other nitrosoureas
属性
CAS 编号 |
72676-70-1 |
|---|---|
分子式 |
C14H15ClN4O4 |
分子量 |
338.74 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-1-nitrosourea |
InChI |
InChI=1S/C14H15ClN4O4/c1-18-12(20)8-11(13(18)21)9-2-4-10(5-3-9)16-14(22)19(17-23)7-6-15/h2-5,11H,6-8H2,1H3,(H,16,22) |
InChI 键 |
DFTHABQFPUAXOF-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)CC(C1=O)C2=CC=C(C=C2)NC(=O)N(CCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B14005766.png)
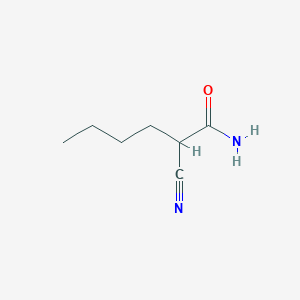

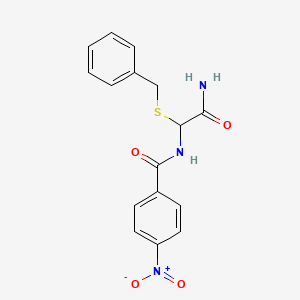

![Benz[a]anthracen-12-ol, 7-methyl-, acetate](/img/structure/B14005787.png)
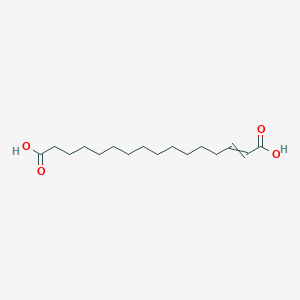

![2-(1h-Imidazol-1-yl)-n-[2-(1h-imidazol-1-yl)ethyl]-n-methylethanamine](/img/structure/B14005800.png)
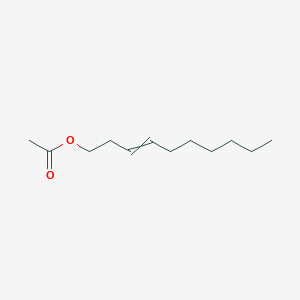

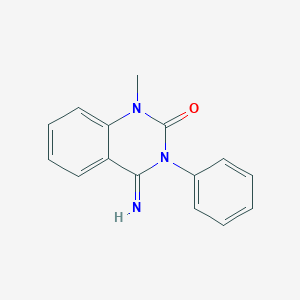
![2-oxo-1-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B14005814.png)
![(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B14005818.png)
